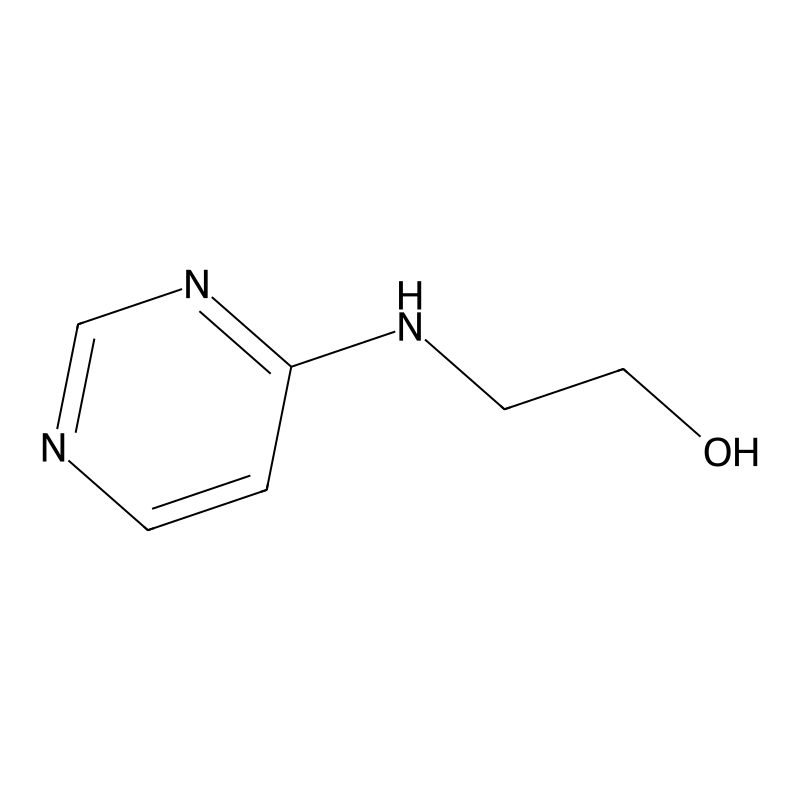

2-(Pyrimidin-4-ylamino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fatty Acid Amide Hydrolase (FAAH) Inhibitors:

A class of compounds structurally similar to 2-(Pyrimidin-4-ylamino)ethanol, namely 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, have been investigated as potential inhibitors of FAAH, an enzyme involved in the breakdown of endocannabinoids in the body. These endocannabinoids play a role in various physiological processes, including pain perception and regulation. Inhibiting FAAH could potentially lead to increased levels of endocannabinoids, offering therapeutic benefits for conditions like chronic pain. This research is documented in a publication by Keith et al. [].

Other Potential Applications:

Beyond FAAH inhibition, some derivatives of 2-(Pyrimidin-4-ylamino)ethanol have been explored for their potential as:

- RXRα antagonists: RXRα is a nuclear receptor involved in various cellular functions. Studies suggest that targeting RXRα could be beneficial for treating metabolic disorders like diabetes. A study by Li et al. describes the synthesis and evaluation of derivatives containing a 2-(pyrimidin-2-ylamino) moiety as potential RXRα antagonists [].

- Other biological activities: While information is limited, some research suggests that other derivatives of 2-(Pyrimidin-4-ylamino)ethanol might possess various biological activities, but further investigation is needed [].

2-(Pyrimidin-4-ylamino)ethanol is a chemical compound characterized by its pyrimidine ring structure, which is a six-membered heterocyclic aromatic ring containing nitrogen atoms. The compound has the molecular formula C6H9N3O and features an amino group attached to the pyrimidine ring and a hydroxyl group on the ethanol moiety. This structure contributes to its potential biological activity and utility in various

The chemical reactivity of 2-(Pyrimidin-4-ylamino)ethanol can be attributed to its functional groups:

- Amine Group: The amino group can participate in nucleophilic substitutions and can form salts with acids.

- Hydroxyl Group: The hydroxyl group can engage in dehydration reactions, esterifications, or serve as a site for further functionalization.

Common reactions include:

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: The amino group can react with alkyl halides to yield secondary or tertiary amines.

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Research indicates that compounds containing pyrimidine structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, 2-(Pyrimidin-4-ylamino)ethanol has been evaluated for its potential in medicinal chemistry, showing promise as an inhibitor of certain enzymes and receptors involved in disease pathways .

Experimental studies have demonstrated that derivatives of this compound can interact with biological targets, potentially leading to therapeutic applications.

The synthesis of 2-(Pyrimidin-4-ylamino)ethanol can be achieved through several methods:

- Direct Amination: Pyrimidine derivatives can be reacted with ethanolamine under suitable conditions (e.g., heating in the presence of catalysts).

- Reduction Reactions: Starting from pyrimidine-4-carboxylic acid derivatives, reduction with lithium aluminum hydride can yield the desired amino alcohol.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions .

2-(Pyrimidin-4-ylamino)ethanol has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds, particularly those aimed at targeting specific enzymes or receptors.

- Agricultural Chemicals: It may serve as an intermediate in the development of agrochemicals.

- Material Science: Its derivatives could be utilized in creating novel materials with specific properties.

Studies focusing on the interactions of 2-(Pyrimidin-4-ylamino)ethanol with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Molecular docking studies have suggested that this compound can bind effectively to target sites on enzymes, potentially inhibiting their activity .

In vitro assays have shown that it may modulate pathways related to cell proliferation and apoptosis, further underscoring its relevance in drug discovery.

Several compounds share structural similarities with 2-(Pyrimidin-4-ylamino)ethanol, offering insights into its unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Pyridin-4-ylamino)ethanol | Pyridine ring instead of pyrimidine | Different biological activity profile |

| 2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol | Contains a thiophene ring | Enhanced solubility and distinct reactivity |

| 2-(Amino-pyrimidine) | Lacks the ethanol moiety | Primarily focused on nucleophilic reactivity |

| 1-(Pyrimidin-4-yl)-ethanone | Contains a ketone functional group | Potentially different reactivity and applications |

The uniqueness of 2-(Pyrimidin-4-ylamino)ethanol lies in its combination of both amino and hydroxyl functionalities attached to the pyrimidine framework, which may confer distinct pharmacological properties compared to its analogs.